POLY(DIPROPYLENE GLYCOL) PHENYL PHOSPHITE
POLY(DIPROPYLENE GLYCOL) PHENYL PHOSPHITE
Brand Name:
Vulcanchem
CAS No.:
116265-68-0
VCID:
VC0038528
InChI:
InChI=1S/C99H128O30P8/c1-77(101-65-84(8)115-133(123-93-50-30-17-31-51-93)109-73-81(5)105-69-88(12)119-137(128-98-60-40-22-41-61-98)129-99-62-42-23-43-63-99)70-106-130(120-90-44-24-14-25-45-90)114-85(9)66-102-80(4)74-110-134(124-94-52-32-18-33-53-94)118-89(13)76-112-135(125-95-54-34-19-35-55-95)117-87(11)68-103-79(3)72-108-131(121-91-46-26-15-27-47-91)113-83(7)64-100-78(2)71-107-132(122-92-48-28-16-29-49-92)116-86(10)67-104-82(6)75-111-136(126-96-56-36-20-37-57-96)127-97-58-38-21-39-59-97/h14-63,77-89H,64-76H2,1-13H3
SMILES:
CC(COC(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9)OC1=CC=CC=C1
Molecular Formula:
C99H128O30P8
Molecular Weight:
2045.85
POLY(DIPROPYLENE GLYCOL) PHENYL PHOSPHITE
CAS No.: 116265-68-0
Main Products
VCID: VC0038528
Molecular Formula: C99H128O30P8
Molecular Weight: 2045.85
CAS No. | 116265-68-0 |
---|---|
Product Name | POLY(DIPROPYLENE GLYCOL) PHENYL PHOSPHITE |
Molecular Formula | C99H128O30P8 |
Molecular Weight | 2045.85 |
IUPAC Name | 1-(1-diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite |
Standard InChI | InChI=1S/C99H128O30P8/c1-77(101-65-84(8)115-133(123-93-50-30-17-31-51-93)109-73-81(5)105-69-88(12)119-137(128-98-60-40-22-41-61-98)129-99-62-42-23-43-63-99)70-106-130(120-90-44-24-14-25-45-90)114-85(9)66-102-80(4)74-110-134(124-94-52-32-18-33-53-94)118-89(13)76-112-135(125-95-54-34-19-35-55-95)117-87(11)68-103-79(3)72-108-131(121-91-46-26-15-27-47-91)113-83(7)64-100-78(2)71-107-132(122-92-48-28-16-29-49-92)116-86(10)67-104-82(6)75-111-136(126-96-56-36-20-37-57-96)127-97-58-38-21-39-59-97/h14-63,77-89H,64-76H2,1-13H3 |
SMILES | CC(COC(C)COP(OC1=CC=CC=C1)OC2=CC=CC=C2)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OCC(C)OCC(C)OP(OC3=CC=CC=C3)OC4=CC=CC=C4)OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9)OC1=CC=CC=C1 |
PubChem Compound | 118856488 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume